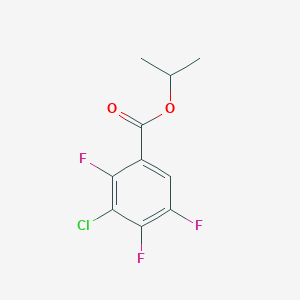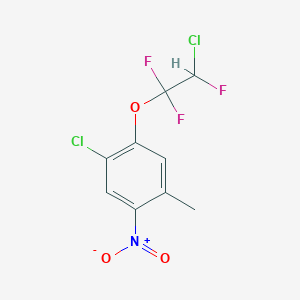
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene, also known as CNTCTT, is an organic compound with a wide range of applications in organic chemistry. It is used in the synthesis of various compounds, and its mechanism of action has been studied in the context of scientific research.
Applications De Recherche Scientifique
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocycles, including pyridines, pyrimidines, and quinolines. In addition, this compound has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is based on the formation of a nitro-chloro-trifluoroethoxy moiety. The reaction proceeds by the addition of the nitro group of the 2-nitro-5-chlorotoluene to the 2-chloro-1,1,2-trifluoroethanol, followed by the elimination of the nitro group to form the nitro-chloro-trifluoroethoxy moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been suggested that this compound may have some anti-inflammatory and anti-bacterial properties. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, this compound is a highly reactive compound and should be handled with care. In addition, this compound should not be used in experiments involving living organisms, as it may have toxic effects.
Orientations Futures
The potential future directions for 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene include further studies on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of various heterocycles, polymers, and pharmaceuticals. Furthermore, this compound could be studied for its potential applications in the development of new drugs and agrochemicals.
Méthodes De Synthèse
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is synthesized by a reaction between 2-nitro-5-chlorotoluene and 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen, and the temperature is maintained at 0°C. The reaction is usually completed within 1 hour and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2-trifluoroethoxy)-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO3/c1-4-2-7(18-9(13,14)8(11)12)5(10)3-6(4)15(16)17/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAVWTVNKDUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

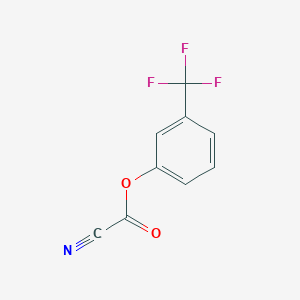





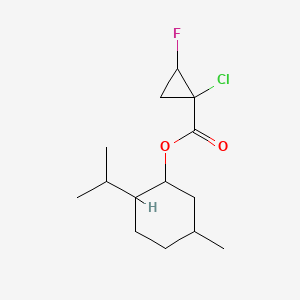
![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)

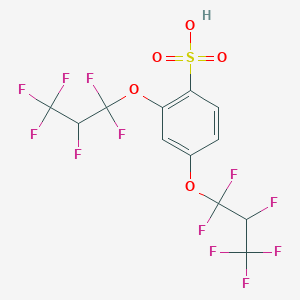
![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)

